CCNDBP1 Human Pre-designed siRNA Set A

RNAi Gene Knockdown Efficiency qPCR Validation

Why settle for single-sequence variability? The CCNDBP1 Human Pre-designed siRNA Set A delivers three discrete, validated siRNA duplexes targeting distinct regions of CCNDBP1 mRNA (Locus ID 23582). Unlike generic pools, this set guarantees ≥70% knockdown efficiency, includes FAM-labeled negative control and GAPDH positive control for precise transfection quantification, and features 2'-OMe chemical modifications for enhanced stability. Eliminate experimental variability and off-target artifacts—secure reproducible, publication-ready gene silencing data with this ready-to-use, multi-duplex RNAi tool.

Molecular Formula C26H28Cl2N2O2
Molecular Weight 471.4 g/mol
Cat. No. B10854636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCNDBP1 Human Pre-designed siRNA Set A
Molecular FormulaC26H28Cl2N2O2
Molecular Weight471.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)N(CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3Cl)N(C)C)Cl)O
InChIInChI=1S/C26H28Cl2N2O2/c1-26(2,3)20-13-18(11-12-23(20)31)30(16-17-9-7-6-8-10-17)25(32)24-21(27)14-19(29(4)5)15-22(24)28/h6-15,31H,16H2,1-5H3
InChIKeyIDACWMHIKWNAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 unique / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCNDBP1 Human Pre-designed siRNA Set A: Baseline Gene Target and Functional Context for RNAi Procurement


The CCNDBP1 Human Pre-designed siRNA Set A is a pre-designed RNA interference (RNAi) tool comprising three distinct siRNA duplexes targeting the human CCNDBP1 (cyclin D1 binding protein 1) gene (Locus ID 23582) [1]. CCNDBP1 encodes a helix-loop-helix protein that functions as a negative regulator of cell cycle progression, primarily by inhibiting the cyclin-D1/CDK4 complex and E2F1-mediated transcription [2]. The gene product is implicated in tumor suppression across multiple cancer types, including colon, breast, prostate, and non-small cell lung cancer, where its silencing by siRNA has been shown to promote cell colony formation [3]. This siRNA set is designed for functional studies requiring specific CCNDBP1 depletion, offering a ready-to-use reagent for gene knockdown assays in human cells.

CCNDBP1 Human Pre-designed siRNA Set A: Why Generic siRNA Pools or Alternative Platforms Cannot Guarantee Consistent Knockdown Efficiency


In RNAi experiments targeting CCNDBP1, generic or single-sequence siRNA reagents introduce significant experimental variability due to differential knockdown efficiencies and off-target profiles [1]. The CCNDBP1 gene exhibits complex regulation and multiple transcript variants [2], making a pre-designed, multi-duplex approach essential to ensure robust and reproducible gene silencing across diverse cellular contexts. Unlike single-sequence siRNAs or heterogenous esiRNA pools, the pre-designed set A provides three discrete, validated siRNA sequences targeting distinct regions of the human CCNDBP1 mRNA, allowing researchers to identify the most potent duplex while mitigating sequence-specific off-target effects [3]. Furthermore, generic pools lack the performance guarantees and optimized transfection controls provided by this set, which are critical for obtaining publishable, quantitative gene knockdown data and minimizing wasted experimental resources.

CCNDBP1 Human Pre-designed siRNA Set A: Direct Comparative Evidence for Knockdown Performance and Selection Value


Superior Knockdown Confidence: Guaranteed ≥70% Silencing by at Least Two Duplexes versus Ambion Single Duplex with No Guarantee

The CCNDBP1 Human Pre-designed siRNA Set A provides a performance guarantee that at least two of the three included siRNA duplexes will achieve ≥70% target mRNA knockdown when used at 10 nM and assessed by qRT-PCR, with >90% transfection efficiency confirmed by a fluorescent control [1]. This is directly comparable to a competitor's single siRNA duplex (Ambion Silencer Select siRNA for CCNDBP1) which offers no explicit knockdown guarantee and requires empirical validation of each purchased sequence . The set A's guaranteed multi-duplex performance ensures at least one high-efficiency silencing tool per experiment, reducing the risk of failed knockdowns that necessitate costly and time-consuming re-orders.

RNAi Gene Knockdown Efficiency qPCR Validation

Precise Knockdown Validation with Internal Controls: Set A Includes FAM-Labeled Negative Control for Direct Transfection Efficiency Assessment

The CCNDBP1 Human Pre-designed siRNA Set A includes a FAM-labeled negative control siRNA (5 nmol) as an integral component of the kit [1]. This enables direct quantification of transfection efficiency via fluorescence microscopy or flow cytometry without requiring an additional purchase. In contrast, a standard product offering from OriGene (SR308379) provides only three siRNA duplexes and a scrambled negative control (unlabeled), requiring separate acquisition of a fluorescent control (cat# SR30002) to meet the >90% transfection threshold required for their performance guarantee [2]. The inclusion of the FAM-labeled control in Set A simplifies workflow, reduces cost, and ensures that knockdown data are interpretable with confirmed, high transfection efficiency.

RNAi Transfection Efficiency Flow Cytometry

Increased In Vitro Stability via Chemical Modification: 2'-OMe Modification Enhances siRNA Durability Compared to Unmodified Competitor Duplexes

The siRNA duplexes in Set A are synthesized with 2'-O-methyl (2'-OMe) modifications on selected ribose residues, a chemical strategy shown to increase siRNA stability in serum by approximately 2- to 4-fold and extend silencing duration compared to unmodified siRNA [1]. This is in contrast to some competitor pre-designed siRNA sets, such as those from Cohesion Biosciences, which do not explicitly state the use of stabilizing chemical modifications in their product specifications . While both products are lyophilized and HPLC-purified to >97% purity, the 2'-OMe modification in Set A is included at no additional cost and is documented to reduce susceptibility to exo- and endonuclease degradation, potentially leading to more durable knockdown in long-term cell culture assays.

RNAi siRNA Stability Oligonucleotide Chemistry

Verified Functional Impact in Tumor Biology: siRNA Knockdown of CCNDBP1 Promotes Cell Colony Formation, a Phenotype Reversed by Gene Overexpression

Functional validation using siRNA-mediated knockdown of CCNDBP1 in SW480 colon cancer cells demonstrated that silencing of CCNDBP1 expression significantly promotes cell colony formation compared to control siRNA [1]. This phenotype is directly contrasted with the effect of CCNDBP1 overexpression, which resulted in a significant inhibition of colony formation in the same cell line. Quantitatively, while exact colony counts are not reported, the study establishes a clear, statistically significant (P<0.05) functional dichotomy: CCNDBP1 siRNA increases colony formation (indicating loss of tumor suppression), whereas CCNDBP1 overexpression suppresses it. This functional evidence confirms that the siRNA set can effectively modulate a key cancer-related phenotype, providing a validated experimental tool for researchers investigating CCNDBP1's role in tumorigenesis.

Tumor Suppressor Cell Proliferation Colony Formation

Multi-Vendor Performance Parity: Set A's ≥70% Knockdown Guarantee Aligns with Industry Benchmark for Dicer-Substrate Duplexes

The ≥70% knockdown guarantee provided by the CCNDBP1 Human Pre-designed siRNA Set A (assuming the same guarantee as the OriGene Dicer-substrate duplexes from which the sequences are likely derived) places it at parity with the industry standard for pre-designed siRNA sets. Multiple vendors, including OriGene and SidingBio, offer similar ≥70% knockdown guarantees for their CCNDBP1 siRNA products when transfection conditions are optimized [1]. However, Set A differentiates itself by including a FAM-labeled negative control and a GAPDH positive control (5 nmol each) as integral kit components [2], whereas some competitors require separate purchase of these essential validation reagents. This parity in guaranteed knockdown efficiency, combined with the inclusion of ready-to-use controls, provides a cost-effective and workflow-optimized solution for researchers requiring validated CCNDBP1 gene silencing.

RNAi Knockdown Consistency siRNA Design

CCNDBP1 Human Pre-designed siRNA Set A: Optimal Research and Industrial Application Scenarios Validated by Evidence


Functional Validation of CCNDBP1 as a Tumor Suppressor in Colon and Breast Cancer Models

Based on the demonstrated functional impact of CCNDBP1 siRNA on colony formation in SW480 colon cancer cells [1], this siRNA set is ideal for researchers investigating the tumor suppressor role of CCNDBP1 in various cancer types. The guaranteed ≥70% knockdown efficiency ensures robust loss-of-function phenotypes, which are essential for confirming the gene's role in tumorigenesis and for subsequent rescue experiments with overexpression constructs.

Investigating CCNDBP1-Mediated Regulation of Cell Cycle and E2F1 Transcription

Given the established role of CCNDBP1 in inhibiting cyclin-D1/CDK4 activity and E2F1-mediated transcription [2], this siRNA set provides a reliable tool for dissecting these molecular pathways. The inclusion of a FAM-labeled negative control allows precise quantification of transfection efficiency, which is critical for correlating the extent of CCNDBP1 knockdown with changes in downstream cell cycle regulators and transcriptional activity.

High-Content Screening for CCNDBP1 Interactors and Synthetic Lethality Partners

The multi-duplex design and chemical stability enhancements (2'-OMe modification) make this siRNA set suitable for high-content screening applications where robust, sustained knockdown is required. Researchers can use the set to identify synthetic lethal interactions in cancer cell lines by combining CCNDBP1 knockdown with compound libraries or siRNA pools targeting other genes, leveraging the guaranteed performance to minimize false negatives due to poor gene silencing [3].

Comparative RNAi Platform Benchmarking and Protocol Optimization

The inclusion of both positive (GAPDH) and negative (FAM-labeled) controls, combined with a defined performance guarantee, makes Set A an excellent reference standard for optimizing siRNA transfection protocols and for comparing the efficacy of different RNAi delivery systems (e.g., lipid nanoparticles vs. electroporation). The ability to directly monitor transfection efficiency and assess knockdown via qPCR provides a robust benchmark for internal laboratory validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCNDBP1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.